N-tert-butyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Attachment of the furan ring: The pyrazole derivative is then reacted with a furan derivative under suitable conditions to form the desired compound.
Introduction of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction may produce furan alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N2-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring and furan moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N~2~-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-THIOPHENEAMIDE: Similar structure with a thiophene ring instead of a furan ring.
N~2~-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-PYRROLEAMIDE: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
N~2~-(TERT-BUTYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of both the pyrazole and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-10-8-11(2)18(17-10)9-12-6-7-13(20-12)14(19)16-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19) |
InChI Key |
JSBMFKFVXPEFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
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